molecular formula C17H16ClNO5 B13403901 Benorylate hydrochloride

Benorylate hydrochloride

Cat. No.: B13403901
M. Wt: 349.8 g/mol
InChI Key: WHHAVLFVYBTMEX-UHFFFAOYSA-N
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Description

Benorylate hydrochloride, also known as benorilate, is an ester-linked codrug of aspirin and paracetamol. It is primarily used as an anti-inflammatory and antipyretic medication. This compound is particularly noted for its ability to combine the therapeutic effects of both aspirin and paracetamol, making it useful in treating pain and inflammation, especially in musculoskeletal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benorylate hydrochloride involves the reaction of acetyl salicylyl chloride with sodium para-acetaminophenol. The process typically uses solvents like toluene or tetrahydrofuran and catalysts such as N,N-dimethylformamide and polyoxyethylene glycol-6000. The reaction is carried out at room temperature under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for higher productivity and lower environmental impact. The use of dichloromethyl (trichloromethyl) carbonic ester as a chlorinating agent and phase-transfer catalysis ensures a simple, cost-effective, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

Benorylate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products

The primary products of this compound reactions are paracetamol and salicylate, which are responsible for its therapeutic effects .

Scientific Research Applications

Benorylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Benorylate hydrochloride exerts its effects through the combined actions of aspirin and paracetamol. After absorption, it is rapidly hydrolyzed to salicylate and paracetamol. Salicylate inhibits cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain. Paracetamol acts centrally to reduce fever and alleviate pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benorylate hydrochloride is unique in its ability to combine the therapeutic effects of both aspirin and paracetamol in a single molecule. This dual action makes it particularly effective in treating conditions that require both anti-inflammatory and analgesic effects .

Properties

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

(4-acetamidophenyl) 2-acetyloxybenzoate;hydrochloride

InChI

InChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

WHHAVLFVYBTMEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl

Origin of Product

United States

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